molecular formula C12H12N2O3 B097744 Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-53-1

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B097744
CAS RN: 16867-53-1
M. Wt: 232.23 g/mol
InChI Key: ZLYHSYOPYSDSHB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, which yields good results for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction that has been used to synthesize novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates using silica supported Bismuth(III) triflate as a catalyst . This method is noted for its high yields, short reaction times, and eco-friendly methodology.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . Spectral analyses, including IR, 1H NMR, 13C NMR spectroscopic, and Mass spectrometric methods, are commonly used to structurally characterize these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates can be prepared by a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates . This process allows for the introduction of various aryl and alkyl substituents into the pyrimidine ring. Additionally, these compounds can be further modified at the C6 position through bromination and cross-coupling reactions to introduce additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular geometry of these compounds . Their antioxidant activity can be assessed through in vitro assays such as DPPH free radical scavenging, and their potential as safer drugs can be evaluated through toxicology studies . Furthermore, molecular docking studies can reveal how these compounds interact with biological targets, providing a correlation between their structure and biological activity .

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

  • Antimicrobial Evaluation : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been utilized to synthesize various pyrimidine derivatives with potential antimicrobial properties. The synthesized compounds demonstrated significant antimicrobial activity, showcasing the chemical's versatility in creating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).

  • Synthesis of Fused Pyrimidine Derivatives : Research has led to the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidines, showcasing the compound's utility in generating complex heterocyclic structures with potential for further chemical modification and biological evaluation (Ahmed, 2003).

Biological Activity and Potential Applications

  • Analgesic Property Optimization : Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been explored for modifying the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The synthesis aimed at enhancing analgesic properties, resulting in derivatives with improved biological activity, particularly for para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Creation of Heterocyclic Compounds with Biological Significance : The synthesis of novel heterocyclic compounds derived from Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been documented. These compounds have been evaluated for their biological activities, including antimicrobial and antifungal properties, demonstrating the compound's role in developing new therapeutic agents (Youssef, Abbady, Ahmed, & Omar, 2011).

properties

IUPAC Name

ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHSYOPYSDSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168589
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

CAS RN

16867-53-1
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16867-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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